molecular formula C14H23NO4S3 B2663716 5-ethyl-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}thiophene-2-sulfonamide CAS No. 2320607-17-6

5-ethyl-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}thiophene-2-sulfonamide

Cat. No.: B2663716
CAS No.: 2320607-17-6
M. Wt: 365.52
InChI Key: BOGFWHRLFXNMLV-UHFFFAOYSA-N
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Description

5-ethyl-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}thiophene-2-sulfonamide involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Mechanism of Action

The mechanism of action of 5-ethyl-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific application and target .

Properties

IUPAC Name

5-ethyl-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4S3/c1-2-12-3-4-13(21-12)22(17,18)15-11-14(19-8-7-16)5-9-20-10-6-14/h3-4,15-16H,2,5-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGFWHRLFXNMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2(CCSCC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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